Multi-Target Fragment Binding Profile: Validated PanDDA Crystallographic Hit Across Three Distinct Protein Targets
4-(1,2,3-Thiadiazol-4-yl)phenyl N-ethylcarbamate (RU4 / FMOPL000621a) is a validated fragment hit in PanDDA crystallographic screens against three structurally and functionally distinct human proteins: the BPTF bromodomain (PDB 5R4G, 1.25 Å resolution), the NUDT22 nudix hydrolase (PDB 5R51), and protein tyrosine phosphatase PTP1B (PDB 7GS7, 1.66 Å resolution) [1][2][3]. This multi-target binding profile is absent for the longer-chain dodecylcarbamate analog (compound 26) and the hexylcarbamate analog, which have not been deposited as fragment hits in any PanDDA or analogous fragment screening campaigns [4].
| Evidence Dimension | Number of crystallographically validated protein targets in PanDDA fragment screens |
|---|---|
| Target Compound Data | 3 distinct targets (BPTF bromodomain, NUDT22, PTP1B) with deposited PDB structures |
| Comparator Or Baseline | Dodecylcarbamate analog (compound 26): 0 PanDDA fragment structures; Hexylcarbamate analog: 0 PanDDA fragment structures |
| Quantified Difference | Target compound: 3 validated fragment-bound structures; Comparators: 0 validated fragment-bound structures |
| Conditions | PanDDA fragment screening at Diamond Light Source I04-1 beamline; XChemExplorer data processing |
Why This Matters
For fragment-based drug discovery campaigns, a compound with crystallographically validated binding across multiple targets provides immediate structural information for hit-to-lead optimization, whereas comparators lack any such structural data.
- [1] PDB entry 5R4G: PanDDA analysis group deposition -- Crystal structure of the bromodomain of human nucleosome-remodeling factor subunit BPTF in complex with FMOPL000621a. Resolution 1.25 Å. DOI: 10.2210/pdb5r4g/pdb. View Source
- [2] PDB entry 5R51: PanDDA analysis group deposition -- Crystal structure of human NUDT22 in complex with N14003a (RU4). View Source
- [3] PDB entry 7GS7: PanDDA analysis group deposition -- Crystal structure of PTP1B in complex with FMOPL000621a. Resolution 1.66 Å. DOI: 10.2210/pdb7gs7/pdb. Primary citation: Mehlman T, Ginn HM, Keedy DA. An expanded view of ligandability in the allosteric enzyme PTP1B from computational reanalysis of large-scale crystallographic data. bioRxiv. 2024. PMID: 38260327. View Source
- [4] Minkkilä A, Myllymäki MJ, Saario SM, Castillo-Melendez JA, Koskinen AM, Fowler CJ, Leppänen J, Nevalainen T. The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors. Eur J Med Chem. 2009 Jul;44(7):2994-3008. PMID: 19232787. Compound 26 is dodecylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester. View Source
